MK-7145 was developed through a combination of high-throughput screening and modern chemical modification techniques. It is classified as a potassium channel inhibitor, falling under the category of antihypertensive agents. The compound is notable for being the first small molecule ROMK inhibitor to enter clinical development, marking a significant advancement in pharmacological approaches to managing cardiovascular diseases .
The synthesis of MK-7145 involves several key stages, utilizing advanced organic chemistry techniques:
The detailed synthetic route remains proprietary but reflects standard practices in medicinal chemistry for optimizing lead compounds .
MK-7145 features a complex molecular structure characterized by a spirocyclic core. The molecular formula is with a molecular weight of approximately 259.3 g/mol.
The three-dimensional conformation can be analyzed using computational modeling techniques, which help predict its interaction with biological targets .
The synthesis of MK-7145 involves various chemical reactions, primarily focusing on:
These reactions are monitored through various analytical methods including mass spectrometry and nuclear magnetic resonance spectroscopy .
MK-7145 exhibits several notable physical and chemical properties:
These properties are essential for determining formulation strategies and ensuring effective delivery in clinical settings .
MK-7145 holds promise as a therapeutic agent primarily for:
Ongoing clinical trials are assessing its efficacy and safety profile in diverse patient populations, aiming to establish it as a viable treatment option in cardiovascular medicine .
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3